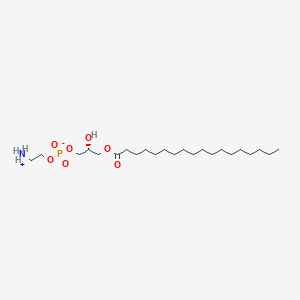![molecular formula C13H10N2O4 B3428782 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid CAS No. 697257-15-1](/img/new.no-structure.jpg)
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H10N2O4, and it has a molecular weight of 258.23 g/mol .
Méthodes De Préparation
The synthesis of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carbonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid can be compared with other similar compounds, such as:
4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzoic acid: This compound has a similar structure but contains a pteridine ring instead of a pyridine ring.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]benzanilide: This compound has a quinoline ring and a propyl group, making it structurally different but functionally similar.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has a pyridazine ring instead of a pyridine ring, leading to different chemical properties and reactivity
Propriétés
Numéro CAS |
697257-15-1 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
LMAFYRNHUNGTBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)



